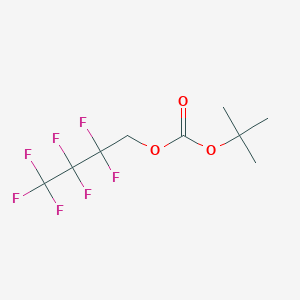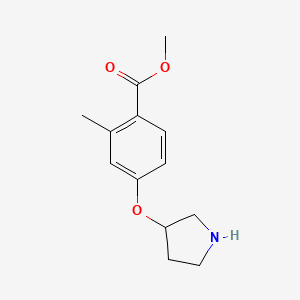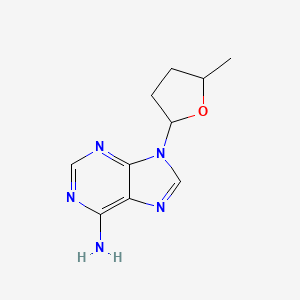
2-(3-Chloropropyl)-5-methyl-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropropyl)-5-methyl-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound that features an oxazole ring substituted with a chloropropyl group, a methyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-5-methyl-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropropylamine with a suitable β-keto ester in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often include heating the mixture to promote cyclization and subsequent purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, would be essential to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropyl)-5-methyl-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the oxazole ring.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acid catalysts for cyclization, base catalysts for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted oxazole derivative, while esterification with an alcohol would produce an ester.
Scientific Research Applications
2-(3-Chloropropyl)-5-methyl-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and therapeutic applications.
Materials Science: It can be used in the design and synthesis of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers may use the compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(3-Chloropropyl)-5-methyl-1,3-oxazole-4-carboxylic acid depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, while the oxazole ring may participate in hydrogen bonding and π-π interactions. These interactions can alter the function of the target molecules, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloropropyl)-2-methyl-1,3-dioxolane: This compound features a dioxolane ring instead of an oxazole ring, with similar substituents.
(3-Chloropropyl)trimethoxysilane: Contains a chloropropyl group attached to a silane moiety, used in different applications such as surface modification and polymer synthesis.
Uniqueness
2-(3-Chloropropyl)-5-methyl-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H10ClNO3 |
|---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
2-(3-chloropropyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H10ClNO3/c1-5-7(8(11)12)10-6(13-5)3-2-4-9/h2-4H2,1H3,(H,11,12) |
InChI Key |
DOOBOEBOBYMJNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)CCCCl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[Rh COD (R)-Binap]BF4](/img/structure/B12088823.png)



![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)
![N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide](/img/structure/B12088856.png)

![Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-](/img/structure/B12088867.png)


![2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B12088890.png)
